molecular formula C10H16O B14634798 (1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene CAS No. 55822-06-5

(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene

Cat. No.: B14634798
CAS No.: 55822-06-5
M. Wt: 152.23 g/mol
InChI Key: SKBXVAOMEVOTGJ-VEDVMXKPSA-N
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Description

(1R)-4,7,7-Trimethyl-6-oxabicyclo[321]oct-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]octane: A similar compound without the double bond.

    (1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-2-ene: A similar compound with a double bond in a different position.

Uniqueness

(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene is unique due to its specific ring structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

55822-06-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene

InChI

InChI=1S/C10H16O/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9?/m1/s1

InChI Key

SKBXVAOMEVOTGJ-VEDVMXKPSA-N

Isomeric SMILES

CC1=CC[C@@H]2CC1OC2(C)C

Canonical SMILES

CC1=CCC2CC1OC2(C)C

Origin of Product

United States

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